
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of a tetrahydropyran ring substituted with a 2-(2-methoxyethoxy) group. This compound is known for its versatility and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted ethers, amines, thiols.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran finds applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s ether linkage allows it to act as a hydrogen bond acceptor, facilitating interactions with various biomolecules. These interactions can influence the stability and activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used as a solvent and in chemical synthesis.
Diglyme (Bis(2-methoxyethyl) ether): A solvent with a high boiling point, used in various industrial applications.
Tris(2-methoxyethoxy)vinylsilane: A compound with similar ether linkages, used in the production of silane coupling agents.
Uniqueness
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties compared to linear ether compounds. This ring structure enhances its stability and reactivity, making it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
4819-82-3 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)oxane |
InChI |
InChI=1S/C8H16O3/c1-9-6-7-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
CENLRESKVLHEPM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


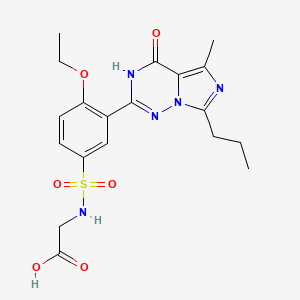
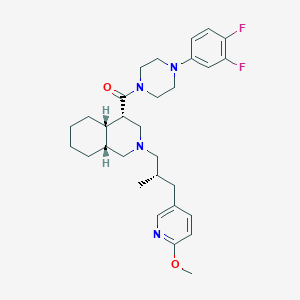
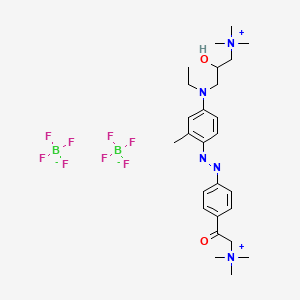




![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
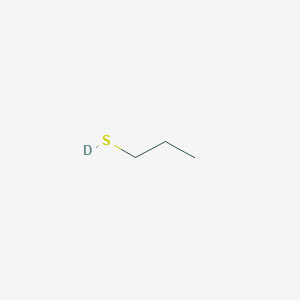
![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
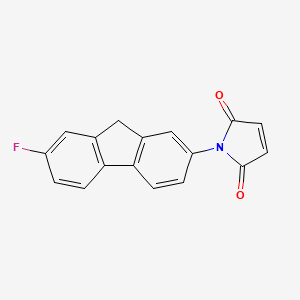
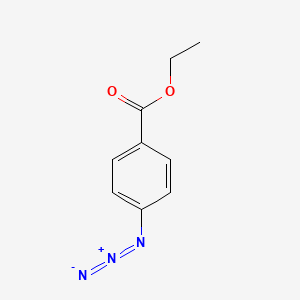
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
